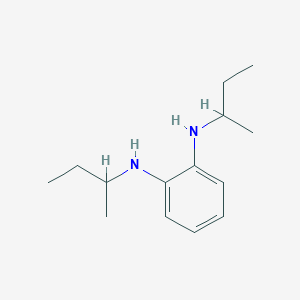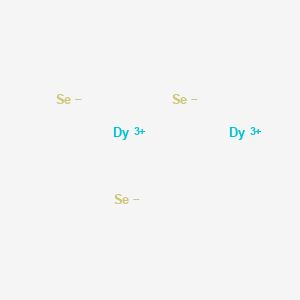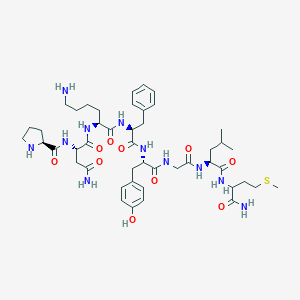
2,2-dichloro-N-(4-iodophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 2,2-dichloro-4’-iodo-: is a chemical compound with the molecular formula C8H6Cl2INO and a molecular weight of 329.95 g/mol It is a derivative of acetanilide, where the hydrogen atoms in the benzene ring are substituted with chlorine and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 2,2-dichloro-4’-iodo- typically involves the iodination and chlorination of acetanilide. One common method includes the use of hydrogen iodide and peracetic acid in glacial acetic acid with sulfuric acid as a catalyst for iodination . For chlorination, reagents such as chlorine gas or sodium hypochlorite can be used under controlled conditions to introduce chlorine atoms into the acetanilide structure.
Industrial Production Methods: Industrial production of Acetanilide, 2,2-dichloro-4’-iodo- may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving steps like recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Acetanilide, 2,2-dichloro-4’-iodo- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove halogen atoms or reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur, where the halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiols in polar solvents under reflux conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, reduction may produce dehalogenated acetanilide, and substitution reactions can result in various substituted acetanilide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetanilide, 2,2-dichloro-4’-iodo- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its halogenated structure makes it a valuable starting material for further functionalization.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic applications.
Industry: In the industrial sector, Acetanilide, 2,2-dichloro-4’-iodo- can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Wirkmechanismus
The mechanism of action of Acetanilide, 2,2-dichloro-4’-iodo- involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting enzyme activity or protein function. The exact pathways and targets depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Acetanilide: The parent compound, which lacks the halogen substitutions.
2,2-Dichloroacetanilide: A derivative with only chlorine substitutions.
4-Iodoacetanilide: A derivative with only iodine substitution.
Uniqueness: Acetanilide, 2,2-dichloro-4’-iodo- is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and biological activity, making it a versatile intermediate in various chemical processes.
Eigenschaften
CAS-Nummer |
14676-40-5 |
|---|---|
Molekularformel |
C8H6Cl2INO |
Molekulargewicht |
329.95 g/mol |
IUPAC-Name |
2,2-dichloro-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl2INO/c9-7(10)8(13)12-6-3-1-5(11)2-4-6/h1-4,7H,(H,12,13) |
InChI-Schlüssel |
JAXXQYDCVCBDID-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)Cl)I |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)Cl)I |
Key on ui other cas no. |
14676-40-5 |
Synonyme |
2,2-Dichloro-4'-iodoacetanilide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide](/img/structure/B75959.png)





![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)



